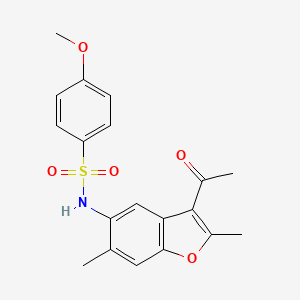

N-(3-Acetyl-2,6-dimethylbenzofuran-5-yl)-4-methoxybenzenesulfonamide

Description

N-(3-Acetyl-2,6-dimethylbenzofuran-5-yl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a benzofuran core substituted with acetyl and methyl groups, conjugated to a 4-methoxybenzenesulfonamide moiety. Sulfonamides are pharmacologically significant due to their roles as enzyme inhibitors, antimicrobial agents, and anticancer candidates .

Properties

IUPAC Name |

N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5S/c1-11-9-18-16(19(12(2)21)13(3)25-18)10-17(11)20-26(22,23)15-7-5-14(24-4)6-8-15/h5-10,20H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLNNDVHRJKGPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)OC)C(=C(O2)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetyl-2,6-dimethylbenzofuran-5-yl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. The starting materials often include 2,6-dimethylphenol and 4-methoxybenzenesulfonyl chloride. The synthesis process may involve the following steps:

Formation of Benzofuran Ring: The initial step involves the formation of the benzofuran ring through cyclization reactions.

Acetylation and Dimethylation: The benzofuran ring is then acetylated and dimethylated using appropriate reagents such as acetic anhydride and methyl iodide.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include batch reactors and continuous flow reactors, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetyl-2,6-dimethylbenzofuran-5-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-Acetyl-2,6-dimethylbenzofuran-5-yl)-4-methoxybenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Acetyl-2,6-dimethylbenzofuran-5-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

The compound shares key features with other sulfonamide derivatives, particularly those containing heterocyclic cores. Below is a comparative analysis based on crystallographic, electronic, and biological data:

Key Observations :

Core Heterocycle Differences: The benzofuran core in the target compound offers a fused oxygen-containing heterocycle, which may enhance π-π interactions compared to the nitrogen-rich indazole analogs .

Substituent Effects :

- The 2,6-dimethyl groups on benzofuran likely increase steric hindrance, reducing rotational freedom compared to the smaller substituents (e.g., allyl, ethoxy) in indazole analogs . This could impact binding pocket compatibility in biological targets.

- The 4-methoxybenzenesulfonamide group is conserved across all compounds, suggesting a shared mechanism of action, possibly via sulfonamide-mediated inhibition of carbonic anhydrases or tyrosine kinases .

Crystallographic Data :

- In N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, the dihedral angle between the indazole and benzene rings is 65.07° , with intermolecular N–H···N and C–H···O hydrogen bonds stabilizing the crystal lattice . Comparable data for the benzofuran derivative are absent, but molecular modeling predicts a similar hydrogen-bonding propensity due to the sulfonamide group.

Biological Activity: Indazole-based sulfonamides demonstrate antiproliferative activity against human and murine cell lines, attributed to their ability to disrupt microtubule assembly or inhibit kinases .

Biological Activity

N-(3-Acetyl-2,6-dimethylbenzofuran-5-yl)-4-methoxybenzenesulfonamide, with the CAS number 848335-57-9, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its antitumor and antimicrobial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following formula:

- Molecular Formula : C19H19NO5S

- Molecular Weight : 373.42 g/mol

- IUPAC Name : this compound

The compound features a benzofuran moiety, which is known for various biological activities, including anticancer properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, a study evaluated various benzofuran derivatives against human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that specific derivatives exhibited significant cytotoxic effects in both two-dimensional (2D) and three-dimensional (3D) assays.

Case Study: Antitumor Efficacy

In a comparative study of related compounds:

| Compound | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |

|---|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |

| Compound 6 | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |

| Compound 8 | NCI-H358 | 6.75 ± 0.19 | 9.31 ± 0.78 |

These results suggest that the benzofuran structure contributes to the observed antitumor activity, which may be applicable to the target compound as well .

Antimicrobial Activity

Apart from its antitumor properties, this compound has shown potential antimicrobial activity against various bacterial strains. This aspect is crucial for developing new therapeutic agents against resistant pathogens.

Research Findings

A review of benzofuran derivatives revealed that many compounds exhibit significant antibacterial activity. The presence of specific functional groups in these derivatives enhances their interaction with microbial targets, leading to effective inhibition of growth.

The mechanism by which this compound exerts its biological effects may involve:

- DNA Interaction : Similar compounds have been shown to bind within the minor groove of DNA, inhibiting replication and transcription processes.

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways critical for tumor growth or microbial survival.

Q & A

Q. What synthetic strategies are recommended for synthesizing N-(3-Acetyl-2,6-dimethylbenzofuran-5-yl)-4-methoxybenzenesulfonamide with high yield and purity?

- Methodological Answer : The synthesis involves multi-step organic reactions, including:

- Protection of reactive groups : Acetyl and methoxy groups require protection during sulfonamide coupling to avoid side reactions.

- Controlled conditions : Reactions should be performed under inert atmospheres (e.g., nitrogen) and at temperatures between 0–60°C to minimize decomposition .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (20–50%) is recommended for isolating intermediates. Final purity (>95%) can be confirmed via HPLC with a C18 reverse-phase column .

Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions, particularly distinguishing between acetyl (δ ~2.5 ppm) and methoxy (δ ~3.8 ppm) groups. NOESY experiments can resolve spatial arrangements in the benzofuran core .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z ~414) and fragmentation patterns .

- X-ray Crystallography : Single-crystal diffraction resolves bond angles and torsional strain in the benzofuran-sulfonamide linkage, as demonstrated in analogous sulfonamide structures .

Q. How do functional groups (e.g., acetyl, methoxy) influence the compound’s reactivity in downstream modifications?

- Methodological Answer :

- Acetyl Group : Acts as an electron-withdrawing group, increasing electrophilicity at the benzofuran C-5 position. This facilitates nucleophilic substitution but may require protection during sulfonamide coupling .

- Methoxy Group : Enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) and stabilizes intermediates via resonance during Suzuki-Miyaura cross-coupling reactions .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to optimize bioactivity?

- Methodological Answer :

- Systematic substitution : Replace the acetyl group with bulkier substituents (e.g., trifluoroacetyl) to evaluate steric effects on target binding.

- Functional group modulation : Introduce electron-deficient groups (e.g., nitro) at the benzofuran C-3 position to assess impact on enzyme inhibition potency.

- Assay integration : Test derivatives against syk kinase (IC assays) or inflammatory cytokines (ELISA) to correlate structural changes with activity .

Q. What strategies are effective for identifying biological targets of this compound?

- Methodological Answer :

- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .

- Computational docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB: 4BV) and prioritize targets like syk kinase for validation .

- Kinase profiling : Employ broad-spectrum kinase inhibition assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. How should researchers address discrepancies in biological activity data across different assay systems?

- Methodological Answer :

- Purity validation : Re-analyze compound batches via HPLC to rule out degradation (e.g., acetyl group hydrolysis) as a cause of variability .

- Solubility optimization : Use DMSO concentrations ≤0.1% in cellular assays to avoid solvent interference. For in vitro enzyme assays, pre-dissolve in PBS with 0.01% Tween-20 .

- Assay controls : Include reference inhibitors (e.g., R406 for syk kinase) to normalize activity measurements across labs .

Q. What computational modeling approaches are suitable for predicting metabolic stability?

- Methodological Answer :

- ADMET prediction : Use Schrödinger’s QikProp to estimate CYP450 metabolism sites, focusing on methoxy demethylation and sulfonamide cleavage .

- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding mode stability with syk kinase, correlating hydrogen bond retention with metabolic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.